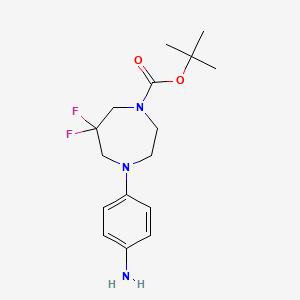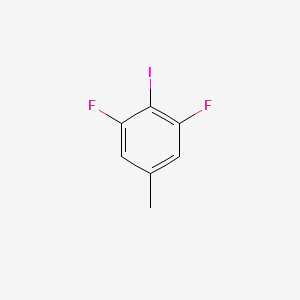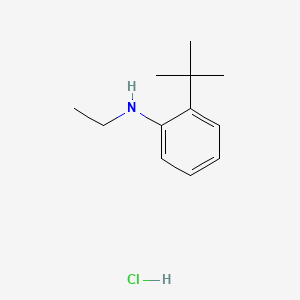
2-tert-butyl-N-ethylanilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-ethylanilinehydrochloride is an organic compound that features a tert-butyl group and an ethyl group attached to an aniline ring
Preparation Methods
The synthesis of 2-tert-butyl-N-ethylanilinehydrochloride typically involves the alkylation of 2-tert-butylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
2-tert-butyl-N-ethylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Scientific Research Applications
2-tert-butyl-N-ethylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-ethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The exact pathways and molecular targets can vary based on the context of its use .
Comparison with Similar Compounds
2-tert-butyl-N-ethylanilinehydrochloride can be compared with other similar compounds such as:
2-tert-butylaniline: Lacks the ethyl group, which can affect its reactivity and applications.
N-ethylaniline: Lacks the tert-butyl group, leading to different steric and electronic properties.
2-tert-butyl-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C12H20ClN |
|---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
2-tert-butyl-N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-5-13-11-9-7-6-8-10(11)12(2,3)4;/h6-9,13H,5H2,1-4H3;1H |
InChI Key |
ZTLQGXGXGCRELY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




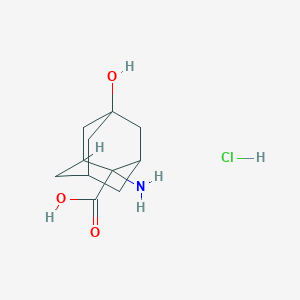
![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
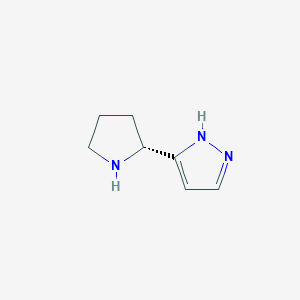
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
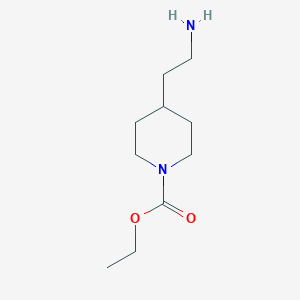

![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
